![molecular formula C18H31N3O12 B13807751 N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fucosyl-N-acetylglucosaminylasparagine is a glycan structure commonly found in glycoproteins. It is composed of two sugar molecules, fucose and N-acetylglucosamine, as well as the amino acid asparagine. This compound plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fucosyl-N-acetylglucosaminylasparagine involves the enzymatic transglycosylation reactions using α-L-fucosidases. For instance, α-L-fucosidases from Lactobacillus casei can synthesize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine in transglycosylation reactions . These reactions are typically performed in a sodium buffer at pH 7.5 and 37°C for 45 minutes .
Industrial Production Methods
Industrial production of fucosyl-N-acetylglucosaminylasparagine can be achieved through large-scale enzymatic synthesis. The enzymes used in these processes are often derived from microbial sources, such as Bacteroides fragilis . The reaction conditions are optimized to maximize yield and purity, with typical yields reaching up to 79% .
Chemical Reactions Analysis
Types of Reactions
Fucosyl-N-acetylglucosaminylasparagine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fucose or N-acetylglucosamine moieties.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can involve the replacement of functional groups on the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure.
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can have different biological activities and properties.
Scientific Research Applications
Fucosyl-N-acetylglucosaminylasparagine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycoproteins.
Biology: It plays a role in studying cell adhesion, signaling, and immune response mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of prebiotics and antiadhesive agents.
Mechanism of Action
The mechanism of action of fucosyl-N-acetylglucosaminylasparagine involves its interaction with specific receptors and enzymes in the body. It can bind to cell surface receptors, influencing cell signaling pathways and immune responses. The molecular targets include glycan-binding proteins and enzymes involved in glycan metabolism .
Comparison with Similar Compounds
Similar Compounds
- Fucosyl-α-1,3-N-acetylglucosamine
- Fucosyl-α-1,4-N-acetylglucosamine
- Fucosyl-α-1,6-N-acetylglucosamine
Uniqueness
Fucosyl-N-acetylglucosaminylasparagine is unique due to its specific glycan structure and its role in various biological processes. Unlike other similar compounds, it is found in the core structures of human milk oligosaccharides and Lewis carbohydrate antigens, making it essential for infant nutrition and immune function .
Properties
Molecular Formula |
C18H31N3O12 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2S)-2-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C18H31N3O12/c1-5-11(25)14(28)15(29)17(32-5)21(7(18(30)31)3-9(19)24)16-10(20-6(2)23)13(27)12(26)8(4-22)33-16/h5,7-8,10-17,22,25-29H,3-4H2,1-2H3,(H2,19,24)(H,20,23)(H,30,31)/t5-,7+,8-,10-,11+,12-,13-,14+,15-,16?,17?/m1/s1 |
InChI Key |
UDLVOOGGJRUQDC-JHKFQWAUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[C@@H](CC(=O)N)C(=O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)NC(=O)C)C(CC(=O)N)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
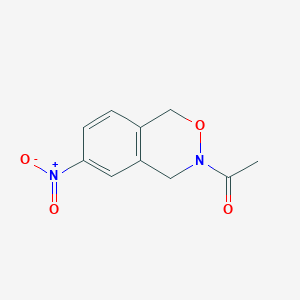
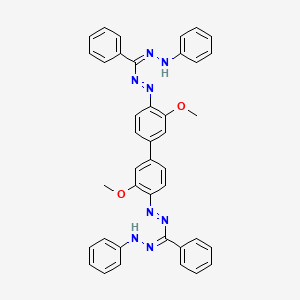
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)


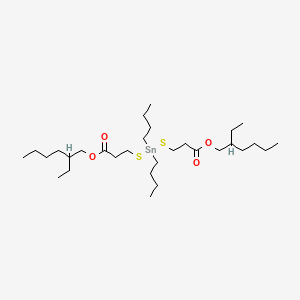
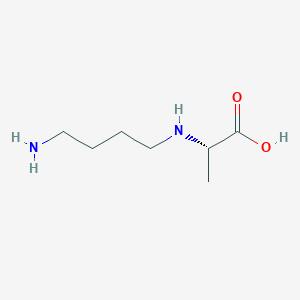
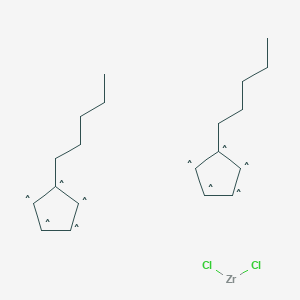
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
